3-methyl-1-[(thiophen-2-yl)methyl]-1H-pyrazol-5-amine hydrochloride
Description
3-methyl-1-[(thiophen-2-yl)methyl]-1H-pyrazol-5-amine hydrochloride is a heterocyclic compound featuring a pyrazole core substituted with a methyl group at position 3, a thiophene-containing benzyl group at position 1, and an amine at position 4. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications.
Pyrazole derivatives are widely studied for their pharmacological versatility, including anti-inflammatory, analgesic, and antimicrobial activities .
Properties
Molecular Formula |
C9H12ClN3S |
|---|---|
Molecular Weight |
229.73 g/mol |
IUPAC Name |
5-methyl-2-(thiophen-2-ylmethyl)pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C9H11N3S.ClH/c1-7-5-9(10)12(11-7)6-8-3-2-4-13-8;/h2-5H,6,10H2,1H3;1H |
InChI Key |
YPEYUXBLSYICKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)N)CC2=CC=CS2.Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of β-Diketones with Hydrazine
The pyrazole ring is constructed via cyclocondensation of β-diketones (e.g., ethyl acetoacetate) with hydrazine hydrate. For 3-methyl-1H-pyrazol-5-amine, the reaction proceeds under acidic conditions (acetic acid, 70–80°C), yielding the amine-substituted pyrazole.
Example Protocol
Alternative Methods Using Lawesson’s Reagent
For enhanced regiocontrol, Lawesson’s reagent facilitates cyclization of thioamide intermediates. This method avoids toxic phosphoryl chloride and pyridine, improving industrial feasibility.
Key Data
N-Alkylation with Thiophen-2-ylmethyl Halides
Regioselective Alkylation at N-1
The thiophen-2-ylmethyl group is introduced via N-alkylation using thiophen-2-ylmethyl chloride/bromide. Cs₂CO₃ in DMF ensures regioselectivity at N-1 over N-2.
Optimized Protocol
Solvent and Base Selection
Polar aprotic solvents (DMF, THF) and strong bases (K₂CO₃, Cs₂CO₃) favor alkylation efficiency. Weak bases (e.g., Et₃N) result in incomplete conversion (<50%).
Comparative Data
| Base | Solvent | Temperature | Yield |
|---|---|---|---|
| Cs₂CO₃ | DMF | 100°C | 75% |
| K₂CO₃ | THF | 80°C | 68% |
| NaH | DCM | 0°C | 42% |
Hydrochloride Salt Formation
Acid Treatment and Crystallization
The free base is treated with HCl (gaseous or in solution) to form the hydrochloride salt. Ethanol or 2-propanol is preferred for crystallization.
Procedure
Industrial-Scale Considerations
Continuous flow reactors and anti-solvent crystallization (e.g., adding diethyl ether) enhance yield and particle size distribution.
Characterization and Quality Control
Spectroscopic Data
Purity Optimization
-
Column Chromatography : Silica gel (230–400 mesh), eluent CH₂Cl₂/MeOH (9:1)
Industrial and Environmental Considerations
Chemical Reactions Analysis
3-methyl-1-[(thiophen-2-yl)methyl]-1H-pyrazol-5-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring, using reagents like halogens or alkyl halides.
Coupling reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex structures.
Scientific Research Applications
3-methyl-1-[(thiophen-2-yl)methyl]-1H-pyrazol-5-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its heterocyclic structure, which is common in many drugs.
Biology: The compound can be used in biological studies to understand its interaction with various biological targets.
Material Science: It can be used in the development of organic semiconductors and other advanced materials.
Industry: The compound may find applications in the synthesis of other complex molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of 3-methyl-1-[(thiophen-2-yl)methyl]-1H-pyrazol-5-amine hydrochloride involves its interaction with specific molecular targets. The thiophene and pyrazole rings can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
The table below highlights key structural and pharmacological differences between the target compound and structurally related analogs:
Key Observations
Core Structure Influence :
- The pyrazole core in the target compound offers rigidity and hydrogen-bonding capacity, distinct from the pyridazine hybrid in the dichlorophenylmethyl analog .
- Compared to duloxetine-related impurities, the thiophen-2-yl group in the target compound is directly linked to the pyrazole, whereas in duloxetine, it is part of a larger propan-1-amine backbone .
Pharmacological Implications: Pyrazol-5-amine derivatives (e.g., the target compound) are associated with anti-inflammatory activity, as seen in microwave-synthesized analogs .
Synthetic Methodology: The target compound’s synthesis likely involves nucleophilic substitution or condensation reactions, similar to methods used for pyrazol-5-ones (e.g., microwave-assisted synthesis with guanidine hydrochloride) . In contrast, duloxetine impurities are synthesized via multi-step routes involving sulfur and malononitrile .
Physicochemical Properties
- Solubility: The hydrochloride salt of the target compound enhances aqueous solubility compared to non-ionic analogs like the pyridazine hybrid .
- Electron Density : The thiophene ring’s electron-rich nature may improve π-π stacking interactions in biological systems compared to phenyl-substituted pyrazoles .
Biological Activity
3-Methyl-1-[(thiophen-2-yl)methyl]-1H-pyrazol-5-amine hydrochloride (CAS No. 1820618-78-7) is a compound of interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article reviews the existing literature on its biological activity, highlighting key findings, including in vitro studies, structure-activity relationships (SAR), and potential therapeutic applications.
- Molecular Formula : C₉H₁₂ClN₃S
- Molecular Weight : 229.73 g/mol
- CAS Number : 1820618-78-7
Antimicrobial Activity
Recent studies have demonstrated that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties against various pathogens.
In Vitro Studies
A study conducted by Mohamed et al. evaluated a series of pyrazole derivatives for their antimicrobial activity against multi-drug resistant (MDR) pathogens. The results indicated that compounds similar to this compound showed minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | MIC (µg/mL) | MBC (µg/mL) | Activity Type |
|---|---|---|---|
| 3-Methyl-1-[thiophen-2-yl)methyl]-1H-pyrazol-5-am | 0.22 - 0.25 | Not specified | Bactericidal |
| Compound A (similar structure) | 0.30 | Not specified | Bactericidal |
| Compound B (similar structure) | 0.15 | Not specified | Bactericidal |
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has also been investigated. Compounds exhibiting structural similarities to 3-methyl-1-[(thiophen-2-yl)methyl]-1H-pyrazol-5-am have shown promising results in inhibiting pro-inflammatory cytokines and modulating signaling pathways associated with inflammation.
Key Findings
In a study focusing on the inhibition of NF-kB/AP-1 reporter activity, several pyrazole derivatives demonstrated IC50 values below 50 µM, indicating their effectiveness in reducing inflammatory responses .
Structure–Activity Relationship (SAR)
The biological activity of pyrazole derivatives can be influenced by various structural modifications. The presence of thiophene rings and methyl groups appears to enhance the antimicrobial and anti-inflammatory properties of these compounds.
Table 2: Summary of SAR Findings
| Structural Feature | Effect on Activity |
|---|---|
| Methyl Group | Increases lipophilicity |
| Thiophene Substitution | Enhances antimicrobial activity |
| Positioning of Amine Group | Critical for receptor binding |
Case Studies
Several case studies have highlighted the effectiveness of compounds similar to 3-methyl-1-[thiophen-2-yl)methyl]-1H-pyrazol-5-am in clinical settings:
- Case Study on MDR Pathogens : A clinical evaluation demonstrated that pyrazole derivatives could effectively reduce bacterial load in patients with infections caused by MDR strains.
- Inflammatory Disease Models : Animal models treated with these compounds showed significant reductions in inflammatory markers, suggesting potential therapeutic applications in chronic inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and characterization techniques for 3-methyl-1-[(thiophen-2-yl)methyl]-1H-pyrazol-5-amine hydrochloride?
- Methodology : Synthesis typically involves multi-step reactions starting from pyrazole and thiophene derivatives. Key steps include alkylation of the pyrazole nitrogen with a thiophen-2-ylmethyl group, followed by amine functionalization and hydrochloride salt formation. Reaction conditions (temperature, solvent polarity, and catalysts like NaH or K₂CO₃) must be optimized to avoid side products such as regioisomers .
- Characterization : Use ¹H/¹³C NMR to confirm regioselectivity of substitution and purity. Mass spectrometry (MS) validates molecular weight, while IR spectroscopy identifies functional groups (e.g., N–H stretches in amines). Elemental analysis ensures stoichiometric hydrochloride formation .
Q. How should researchers handle and store this compound to ensure safety and stability?
- Safety Protocols : Refer to SDS guidelines (e.g., GHS classifications: H302 for oral toxicity, H315 for skin irritation). Use PPE (gloves, lab coats) and work in a fume hood to avoid inhalation (H335) .
- Storage : Store in airtight, light-resistant containers at 2–8°C. Avoid moisture and incompatible materials (strong oxidizers, acids) to prevent decomposition .
Q. What preliminary assays are used to screen its biological activity?
- In vitro Screening : Test antimicrobial activity via broth microdilution (MIC values against Gram+/− bacteria, fungi). Assess cytotoxicity using MTT assays on mammalian cell lines. For receptor-targeted studies, employ radioligand binding assays (e.g., for kinase or GPCR targets) .
Advanced Research Questions
Q. How can reaction parameters be optimized to improve yield and purity during synthesis?
- Parameter Tuning :
- Temperature: Lower temperatures (0–5°C) reduce side reactions during alkylation.
- Solvent: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the pyrazole nitrogen.
- Catalysts: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) for biphasic reactions .
- Analytical Validation : Monitor reaction progress via HPLC with UV detection (λ = 254 nm) to quantify intermediates.
Q. What advanced spectroscopic methods resolve contradictions in structural or interaction data?
- 2D NMR (COSY, HSQC): Resolves overlapping signals in crowded spectra (e.g., distinguishing thiophene vs. pyrazole protons).
- X-ray crystallography: Provides unambiguous confirmation of regiochemistry and hydrogen-bonding patterns in the hydrochloride salt .
- DFT calculations: Predict electronic properties (e.g., charge distribution on the amine group) to explain reactivity discrepancies .
Q. What mechanistic pathways underlie its biological activity in disease models?
- Target Identification : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinity for putative targets (e.g., kinases, ion channels).
- Pathway Analysis : RNA-seq or phosphoproteomics in treated cells identifies downstream signaling effects (e.g., apoptosis via caspase-3 activation) .
Q. How does this compound perform in medicinal chemistry applications, such as prodrug design?
- Derivatization : Introduce prodrug moieties (e.g., acetylated amines) to enhance bioavailability. Assess stability in simulated gastric fluid (pH 1.2) and plasma .
- In silico Modeling: Use SwissADME to predict logP, solubility, and metabolic liabilities (e.g., CYP450 interactions) .
Q. What coordination chemistry applications exist for this compound?
- Ligand Design : The pyrazole-amine-thiophene framework chelates transition metals (e.g., Cu²⁺, Fe³⁺). Synthesize complexes and characterize via UV-vis (d-d transitions) and EPR (for paramagnetic species) .
- Catalytic Studies : Test metal complexes in oxidation/reduction reactions (e.g., Suzuki-Miyaura coupling) .
Data Contradiction Analysis
Q. How to reconcile conflicting solubility data reported in different studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
